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Compound of Interest

Compound Name: 6-Cyclopropylpyridazin-3-amine

Cat. No.: B1437024

An In-depth Technical Guide to the Physicochemical Properties of 6-Cyclopropylpyridazin-3-
amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyclopropylpyridazin-3-amine is a heterocyclic organic compound featuring a pyridazine
ring substituted with a cyclopropyl group and an amine functional group. As a member of the
pyridazine family, it represents a scaffold of significant interest in medicinal chemistry and drug
discovery. Pyridazine derivatives are known to exhibit a wide array of pharmacological
activities, including kinase inhibition, anti-inflammatory, and analgesic properties.[1][2][3] This
guide provides a comprehensive overview of the core physicochemical properties, analytical
characterization, and synthetic methodologies for 6-Cyclopropylpyridazin-3-amine, offering a
foundational resource for its application in research and development. The structural features
of this molecule, particularly the combination of the electron-deficient pyridazine ring and the
strained cyclopropyl moiety, make it a valuable building block for creating novel chemical
entities with therapeutic potential.[4]

Chemical Identity and Structure

The fundamental identity of a compound is established by its structure and nomenclature. 6-
Cyclopropylpyridazin-3-amine is systematically identified by its IUPAC name and its unique
CAS Registry Number.
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o |[UPAC Name: 6-cyclopropylpyridazin-3-amine[5]

e CAS Number: 1159814-07-9[6][7]

e Molecular Formula: C7HoN3[5][6]

e Molecular Weight: 135.17 g/mol [6]

e Canonical SMILES: C1CC1C2=CC=C(N=N2)N[5]

e InChl Key: VOZUGSUMEYWXPY-UHFFFAOYSA-N[5]

Caption: 2D Chemical Structure of 6-Cyclopropylpyridazin-3-amine.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in
biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME)
profile. Below is a summary of the key computed and experimental properties for 6-
Cyclopropylpyridazin-3-amine.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1437024?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/44558109
https://www.chemscene.com/product/1159814-07-9.html
https://pubchem.ncbi.nlm.nih.gov/compound/44558109
https://pubchemlite.lcsb.uni.lu/e/compound/44558109
https://www.chemscene.com/product/1159814-07-9.html
https://www.chemscene.com/product/1159814-07-9.html
https://pubchemlite.lcsb.uni.lu/e/compound/44558109
https://pubchemlite.lcsb.uni.lu/e/compound/44558109
https://www.benchchem.com/product/b1437024?utm_src=pdf-body
https://www.benchchem.com/product/b1437024?utm_src=pdf-body
https://www.benchchem.com/product/b1437024?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1437024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Molecular Weight 135.17 g/mol [6]
logP (Computed) 0.9362 [6]
:’:z(;l:fical Polar Surface Area 518 A2 6]
Hydrogen Bond Donors 1 [6]
Hydrogen Bond Acceptors 3 [6]
Rotatable Bonds 1 [6]
oKa (Predicted) 4?8 + 0.10 (for the conjugate 8]
acid)

Melting Point Data not readily available

Boiling Point Data not readily available

Solubility Soluble in Methanol [8]

Causality Behind Properties:

e logP: The calculated octanol-water partition coefficient (logP) of 0.9362 suggests a relatively
balanced lipophilic and hydrophilic character.[6] This is a favorable property in drug design,
as it can facilitate membrane permeability without compromising aqueous solubility. The
cyclopropyl group contributes to lipophilicity, while the amine and pyridazine nitrogens
provide hydrophilicity.

« TPSA: A Topological Polar Surface Area of 51.8 A2 is well within the range considered
optimal for good oral bioavailability (typically < 140 A2).[6] This value, derived from the
nitrogen and hydrogen atoms of the amine group and the ring nitrogens, indicates the
molecule's potential to interact with polar environments and cross biological membranes.

e pKa: The basicity of the amine group is a key feature. The predicted pKa of the conjugate
acid is around 4.88, which is typical for an amino group attached to an electron-deficient
pyridazine ring.[8][9] This property will govern the molecule's ionization state at physiological
pH, impacting its solubility, receptor binding, and cell penetration.
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Synthesis and Characterization Workflow

The synthesis of 6-Cyclopropylpyridazin-3-amine typically involves the functionalization of a
pyridazine precursor. A logical and efficient synthetic strategy is the transition metal-catalyzed
cross-coupling of an amino-halopyridazine with a cyclopropyl-donating reagent. Subsequent
characterization is essential to confirm the structure and purity of the final product.

Starting Material: Reagent:
3-Amino-6-chloropyridazine Cyclopropylboronic Acid

Suzuki Cross-Coupling Reaction
(Pd Catalyst, Base, Solvent)

Crude Product:
6-Cyclopropylpyridazin-3-amine

Purification
(Column Chromatography)

l

Pure Product

NMR Spectroscopy Mass Spectrometry
(H, 3C) (MS)

Structure & Purity Confirmation

Click to download full resolution via product page
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Caption: A generalized workflow for the synthesis and characterization of 6-
Cyclopropylpyridazin-3-amine.

Biological Context and Potential Applications

While specific biological data for 6-Cyclopropylpyridazin-3-amine is not extensively
published, the pyridazine scaffold is well-established in medicinal chemistry.[10] The N-
methylated analog, 6-cyclopropyl-N-methylpyridazin-3-amine, has been identified as a potent
inhibitor of fibroblast growth factor receptors 1 and 2 (FGFR1/2), highlighting its potential as an
antitumor agent.[4]

The structural elements of 6-Cyclopropylpyridazin-3-amine suggest it is a promising
candidate for drug discovery programs:

» Kinase Hinge Binding: The pyridazine core can act as a "hinge-binder" motif, forming critical
hydrogen bonds with the backbone of kinase enzymes, a common mechanism for kinase
inhibitors.[1]

o Cyclopropyl Moiety: The cyclopropyl group can fit into hydrophobic pockets of target
proteins, potentially enhancing binding affinity and selectivity. Its rigid nature can also
favorably influence the conformational entropy of binding.[10]

e Primary Amine: The amine group at the 3-position serves as a versatile synthetic handle for
further derivatization, allowing for the exploration of structure-activity relationships (SAR) by
introducing various substituents to modulate potency, selectivity, and pharmacokinetic
properties.

Given these features, 6-Cyclopropylpyridazin-3-amine is a valuable intermediate for the
synthesis of libraries of compounds targeting protein kinases and other enzyme families
implicated in oncology and inflammatory diseases.

Experimental Protocols

The following protocols are detailed, self-validating methodologies for the synthesis and
analysis of 6-Cyclopropylpyridazin-3-amine, based on established chemical principles for
related compounds.[11][12]
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Protocol 5.1: Synthesis via Suzuki Cross-Coupling

Rationale: This protocol employs a palladium-catalyzed Suzuki cross-coupling, a robust and
widely used method for forming carbon-carbon bonds.[11] 3-Amino-6-chloropyridazine is
chosen as the starting material due to its commercial availability and the reactivity of the C-Cl
bond in cross-coupling reactions.[12][13]

Materials:

3-Amino-6-chloropyridazine

e Cyclopropylboronic acid

o Palladium(ll) acetate (Pd(OAc)2)

o Triphenylphosphine (PPhs)

e Potassium carbonate (K2COs)

e 1,4-Dioxane

o Water

o Ethyl acetate

e Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Naz2S0a)

Procedure:

To a round-bottom flask, add 3-amino-6-chloropyridazine (1.0 eq), cyclopropylboronic acid
(1.5 eq), and potassium carbonate (3.0 eq).

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

Add palladium(ll) acetate (0.05 eq) and triphenylphosphine (0.10 eq).

Add a 4:1 mixture of 1,4-dioxane and water as the solvent.
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» Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, monitoring the reaction
progress by TLC or LC-MS.

e Upon completion, cool the mixture to room temperature and dilute with water.

o Extract the aqueous layer three times with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
o Concentrate the filtrate under reduced pressure to obtain the crude product.

 Purify the crude residue by column chromatography on silica gel to yield pure 6-
Cyclopropylpyridazin-3-amine.

Protocol 5.2: Spectroscopic Characterization

Rationale: A combination of NMR and Mass Spectrometry is used to unequivocally confirm the
identity and purity of the synthesized product. The expected chemical shifts and mass-to-
charge ratio provide a structural fingerprint.[14]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6 mL of a deuterated
solvent (e.g., CDCIs or DMSO-ds) containing tetramethylsilane (TMS) as an internal
standard.

e 1H NMR Acquisition:
o Acquire the spectrum on a 400 MHz or higher spectrometer.

o Expected Signals: Look for multiplets in the upfield region (approx. 0.6-1.2 ppm)
corresponding to the cyclopropyl protons. Expect two doublets in the aromatic region
(approx. 6.8-7.5 ppm) for the pyridazine ring protons. A broad singlet corresponding to the
-NH:2 protons will also be present.

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum.
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o Expected Signals: Signals corresponding to the cyclopropyl carbons will appear in the
aliphatic region (approx. 5-15 ppm). Aromatic carbons of the pyridazine ring will appear in
the downfield region (approx. 115-160 ppm).

B. Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like
methanol or acetonitrile.

e Analysis: Analyze using Electrospray lonization (ESI) in positive ion mode.

o Data Interpretation: The primary validation is the observation of the molecular ion peak. For
6-Cyclopropylpyridazin-3-amine (C7HoNs3), the expected mass-to-charge ratio (m/z) for the
protonated molecule [M+H]* is approximately 136.08.[5]

Conclusion

6-Cyclopropylpyridazin-3-amine is a well-defined chemical entity with physicochemical
properties that make it an attractive scaffold for modern drug discovery. Its balanced
lipophilicity, favorable polar surface area, and versatile synthetic handles provide a strong
foundation for developing novel therapeutics, particularly in the realm of kinase inhibition. The
robust synthetic and analytical protocols outlined in this guide serve as a practical resource for
researchers aiming to explore the full potential of this promising molecule.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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